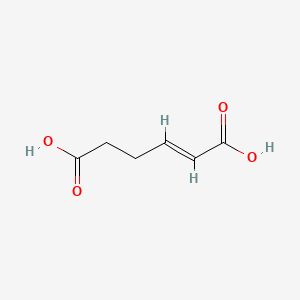![molecular formula C19H17FN2O B6240867 1-[3-(5-fluoro-1H-indol-2-yl)phenyl]piperidin-4-one CAS No. 2254065-29-5](/img/new.no-structure.jpg)
1-[3-(5-fluoro-1H-indol-2-yl)phenyl]piperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(5-fluoro-1H-indol-2-yl)phenyl]piperidin-4-one is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a piperidin-4-one moiety linked to a phenyl ring, which is further substituted with a 5-fluoro-1H-indol-2-yl group. This unique structure imparts specific chemical and biological properties to the compound.
Métodos De Preparación
The synthesis of 1-[3-(5-fluoro-1H-indol-2-yl)phenyl]piperidin-4-one can be achieved through various synthetic routes. One common method involves the condensation of 5-fluoroindole with a substituted benzaldehyde, followed by cyclization with piperidin-4-one under acidic conditions . The reaction typically requires the use of catalysts such as anhydrous aluminum chloride or other Lewis acids to facilitate the cyclization process . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
1-[3-(5-fluoro-1H-indol-2-yl)phenyl]piperidin-4-one undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1-[3-(5-fluoro-1H-indol-2-yl)phenyl]piperidin-4-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors, including serotonin and dopamine receptors . This binding can modulate neurotransmitter activity and influence cellular signaling pathways. Additionally, the compound’s ability to inhibit enzymes involved in inflammation and cell proliferation contributes to its therapeutic potential .
Comparación Con Compuestos Similares
1-[3-(5-fluoro-1H-indol-2-yl)phenyl]piperidin-4-one can be compared with other indole derivatives, such as:
1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Known for its antiviral activity.
1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide: Exhibits potent antiviral properties.
1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-propylthiosemicarbazide: Another antiviral agent with similar structural features.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperidin-4-one moiety, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
2254065-29-5 |
|---|---|
Fórmula molecular |
C19H17FN2O |
Peso molecular |
308.3 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



